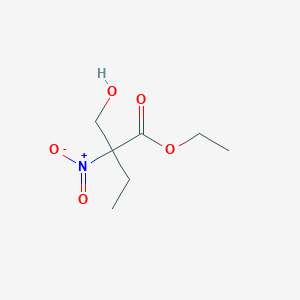
Ethyl 2-(hydroxymethyl)-2-nitrobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(hydroxymethyl)-2-nitrobutanoate is an organic compound that belongs to the class of nitro esters. This compound is characterized by the presence of a nitro group (-NO2) and an ester functional group (-COOEt) attached to a butanoate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate typically involves the nitration of ethyl 2-(hydroxymethyl)butanoate. This can be achieved through the reaction of ethyl 2-(hydroxymethyl)butanoate with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields a higher purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the hydroxymethyl group is oxidized to a carboxyl group, forming ethyl 2-nitrobutanoate.
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions where the ethoxy group (-OEt) is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products Formed:
Oxidation: Ethyl 2-nitrobutanoate.
Reduction: Ethyl 2-(hydroxymethyl)-2-aminobutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(hydroxymethyl)-2-nitrobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of biochemical pathways involving nitro compounds and their reduction products.
Medicine: Research into nitro esters like this compound explores their potential as prodrugs that release nitric oxide (NO) in biological systems, which has implications for cardiovascular health.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate involves its reactivity with various biological molecules. The nitro group can undergo bioreduction to form reactive nitrogen species, which can interact with cellular components. This interaction can lead to the modulation of biochemical pathways, particularly those involving nitric oxide (NO) signaling. The ester group allows for the compound to be hydrolyzed, releasing the active nitro compound in a controlled manner.
Comparación Con Compuestos Similares
Ethyl 2-nitrobutanoate: Lacks the hydroxymethyl group, making it less reactive in certain biochemical pathways.
Methyl 2-(hydroxymethyl)-2-nitrobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl 2-(hydroxymethyl)-2-nitropropanoate: Similar structure but with a shorter carbon chain, which can influence its physical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group and a nitro group on the same carbon atom. This structural feature imparts distinct reactivity patterns and makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88226-53-3 |
|---|---|
Fórmula molecular |
C7H13NO5 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
ethyl 2-(hydroxymethyl)-2-nitrobutanoate |
InChI |
InChI=1S/C7H13NO5/c1-3-7(5-9,8(11)12)6(10)13-4-2/h9H,3-5H2,1-2H3 |
Clave InChI |
FXBCGQAVGPJBSQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(C(=O)OCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


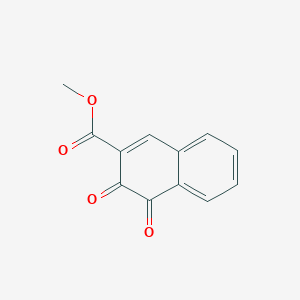
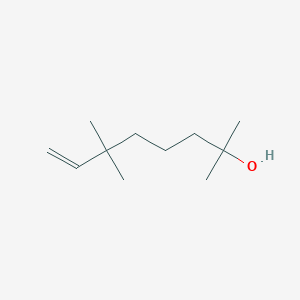

![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)




![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B14378368.png)
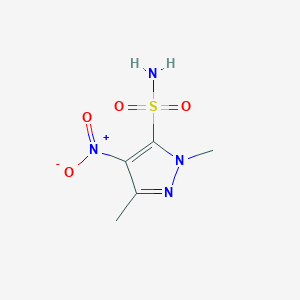
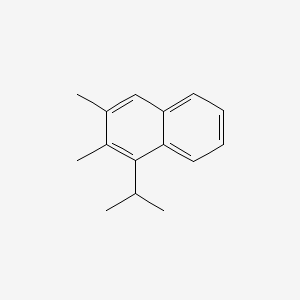
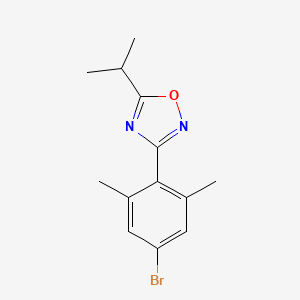

![4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14378395.png)
